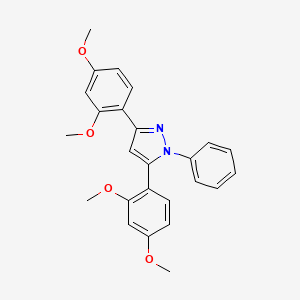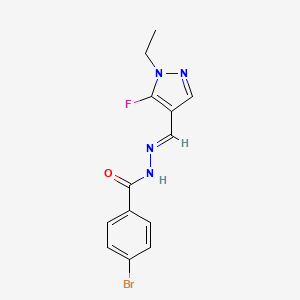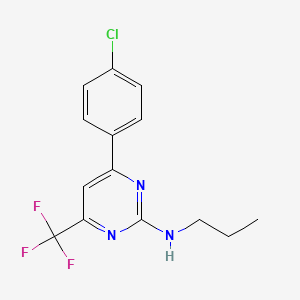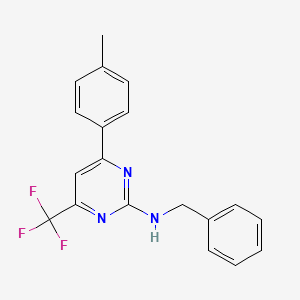
3,5-bis(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(2,4-DIMETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]-5-METHOXYPHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with phenyl and dimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,4-DIMETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]-5-METHOXYPHENYL METHYL ETHER typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the phenyl and dimethoxyphenyl groups. Common reagents used in these reactions include hydrazine derivatives, phenylhydrazine, and various substituted benzaldehydes. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and pH. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2,4-DIMETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]-5-METHOXYPHENYL METHYL ETHER undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.
Substitution: Common in modifying the aromatic rings, where substituents can be replaced with other functional groups.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions vary but often involve specific solvents, controlled temperatures, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens or other functional groups into the aromatic rings.
Scientific Research Applications
2-[3-(2,4-DIMETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]-5-METHOXYPHENYL METHYL ETHER has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-[3-(2,4-DIMETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]-5-METHOXYPHENYL METHYL ETHER exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins, leading to changes in cellular pathways and biological responses. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **2-[3-(2,4-DIMETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]-5-METHOXYPHENOL
- **2-[3-(2,4-DIMETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]-5-METHOXYBENZENE
Uniqueness
What sets 2-[3-(2,4-DIMETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]-5-METHOXYPHENYL METHYL ETHER apart is its specific substitution pattern, which can influence its reactivity, stability, and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C25H24N2O4 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
3,5-bis(2,4-dimethoxyphenyl)-1-phenylpyrazole |
InChI |
InChI=1S/C25H24N2O4/c1-28-18-10-12-20(24(14-18)30-3)22-16-23(27(26-22)17-8-6-5-7-9-17)21-13-11-19(29-2)15-25(21)31-4/h5-16H,1-4H3 |
InChI Key |
TWTYPYHHJLDKEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=NN2C3=CC=CC=C3)C4=C(C=C(C=C4)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(diethylamino)ethyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B10927481.png)
![N-[3-(morpholin-4-ylmethyl)phenyl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10927487.png)
![5-methyl-7-(1-methyl-1H-pyrazol-5-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10927493.png)
![Methyl 4-(4-ethylphenyl)-2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B10927495.png)
![[(3Z)-3-(2-carbamothioylhydrazinylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid](/img/structure/B10927503.png)


![1-[1-(3-methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]pyrrolidine-2,5-dione](/img/structure/B10927519.png)
![5-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B10927526.png)
![methyl 4-{[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B10927531.png)
![5-(4-chlorophenyl)-N-[1-(2,4-dimethylphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10927535.png)
![4-(difluoromethyl)-1-ethyl-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10927542.png)
![(2Z)-2-{[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]imino}-3-(2-phenylethyl)-1,3-thiazolidin-4-one](/img/structure/B10927553.png)

